molecular formula C6H13NO2 B161385 (2R)-2-Hydroxy-N-propan-2-ylpropanamide CAS No. 133964-40-6

(2R)-2-Hydroxy-N-propan-2-ylpropanamide

Cat. No.: B161385
CAS No.: 133964-40-6
M. Wt: 131.17 g/mol
InChI Key: PLSSYQFNLOOTSH-RXMQYKEDSA-N
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Description

(2R)-2-Hydroxy-N-propan-2-ylpropanamide is a chiral amide characterized by a hydroxy group at the second carbon of the propanamide backbone and an isopropyl (propan-2-yl) substituent on the nitrogen atom. The (2R) configuration denotes the stereochemistry at the hydroxy-bearing carbon, which influences its physicochemical properties and biological interactions.

Properties

CAS No.

133964-40-6

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

(2R)-2-hydroxy-N-propan-2-ylpropanamide

InChI

InChI=1S/C6H13NO2/c1-4(2)7-6(9)5(3)8/h4-5,8H,1-3H3,(H,7,9)/t5-/m1/s1

InChI Key

PLSSYQFNLOOTSH-RXMQYKEDSA-N

SMILES

CC(C)NC(=O)C(C)O

Isomeric SMILES

C[C@H](C(=O)NC(C)C)O

Canonical SMILES

CC(C)NC(=O)C(C)O

Synonyms

Propanamide, 2-hydroxy-N-(1-methylethyl)-, (R)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share the propanamide core but differ in substituents and stereochemistry:

Compound Name Substituents (R1, R2) Stereochemistry Key Features Applications/Notes
(2R)-2-Hydroxy-N-propan-2-ylpropanamide R1 = OH, R2 = isopropyl (2R) Hydroxy group enhances polarity; isopropyl increases lipophilicity. Potential intermediate in drug synthesis.
(2R)-2-Amino-N-methoxy-N-methylpropanamide R1 = NH2, R2 = methoxy/methyl (2R) Amino group introduces basicity; methoxy/methyl alters solubility . Pharmaceutical intermediate .
(2R)-N-Cyclopropyl-2-(4-hydroxyphenoxy)propanamide R1 = 4-hydroxyphenoxy, R2 = cyclopropyl (2R) Phenoxy group adds aromaticity; cyclopropyl may enhance metabolic stability . Bioactive molecule (inferred) .
(2R)-2-Hydroxy-N,N-dimethylpropanamide R1 = OH, R2 = dimethyl (2R) Dimethyl groups reduce steric hindrance; higher polarity than isopropyl analog . Unspecified (PubChem entry) .
(R)-N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-(4-cyanophenoxy)-2-hydroxy-2-methylpropanamide R1 = OH, R2 = complex aryl groups (2R) Fluorinated and cyano groups enhance binding affinity; bulky substituents limit solubility . Antimicrobial/anticancer candidate .

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